4-Pyrimidinamine,2,3-dihydro-2-methylene-
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Overview
Description
4-Pyrimidinamine,2,3-dihydro-2-methylene- is a chemical compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine,2,3-dihydro-2-methylene- typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction conditions often involve the use of ethanol (EtOH) as a solvent and sodium bicarbonate (NaHCO3) as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H2) for hydrogenation reactions is common in industrial settings . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine,2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen
Properties
IUPAC Name |
2-methylidene-1H-pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3,7H,1H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBCOMYQAPZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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